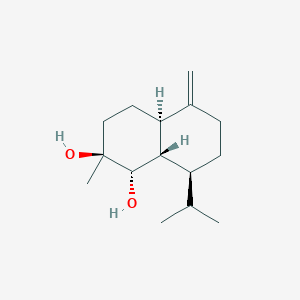

10(14)-Cadinene-4,5-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4aR,8S,8aS)-2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVXKPUFGSPUGZ-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1[C@@H]([C@@](CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies of 10 14 Cadinene 4,5 Diol

Distribution in Marine Organisms

The marine environment, particularly certain species of brown algae, is a notable source of 10(14)-Cadinene-4,5-diol and other related sesquiterpenoids.

Isolation from Brown Algae Species

Research has confirmed the presence of this compound in specific brown algae. Notably, it is among the diverse array of sesquiterpenes isolated from Dictyopteris divaricata. researchgate.netnih.govnih.gov This species, found along the coasts of China, is a rich source of structurally interesting sesquiterpenes. researchgate.netnih.govmdpi.com While a broad range of cadinane-type sesquiterpenes have been identified in Dictyopteris divaricata, the specific compound this compound is one of many such molecules discovered in this alga. researchgate.netnih.gov

Similarly, the brown alga Taonia atomaria is known to produce a variety of sesquiterpenoids, including those with a cadinane (B1243036) skeleton. mdpi.comnih.gov While numerous cadinane derivatives have been identified in Taonia atomaria, the presence of this compound itself is less explicitly documented in the available literature compared to its confirmed existence in Dictyopteris divaricata. However, the known chemical profile of Taonia atomaria, rich in cadinane-type compounds, suggests it as a potential source. nih.govresearchgate.net

Specificity and Variability of Cadinane Chemotypes in Algal Extracts

The chemical composition of algal extracts, particularly the profile of sesquiterpenoids like cadinanes, can exhibit significant variability. This variation can be attributed to a number of factors, including the specific species of algae, its geographical location, and the time of collection. mdpi.com For instance, the volatile organic compound profiles of Dictyota dichotoma show notable qualitative and quantitative differences, though some compounds appear recurrently. mdpi.com

The genus Dictyopteris is particularly known for producing a high abundance of different sesquiterpenes. mdpi.com The chemical diversity within this genus underscores the concept of chemotypes, where different populations of the same species may produce distinct sets of secondary metabolites. This specificity in chemotypes means that while one population of Dictyopteris divaricata may be a rich source of this compound, another may produce different cadinane derivatives. The biosynthesis of these compounds is complex, with enzymes like sesquiterpene synthases cyclizing farnesyl diphosphate (B83284) to create the various sesquiterpene frameworks. nih.gov

Occurrence in Terrestrial Flora

Beyond the marine environment, this compound and related compounds have also been identified in several terrestrial plant species.

Identification in Selected Plant Genera

The compound has been reported in Taiwania cryptomerioides, a large coniferous tree. nih.gov Additionally, various cadinane sesquiterpenoids have been isolated from the fruits of Alpinia oxyphylla, a plant used in traditional Chinese medicine. rsc.org While this study identified several new cadinane sesquiterpenoids, the presence of this compound was not explicitly mentioned. rsc.org

The genus Guarea is another significant source of cadinane-type sesquiterpenoids. mdpi.com Hydrodistillation of essential oils from the bark and other parts of Guarea species has yielded a variety of these compounds. mdpi.com Furthermore, a study on the heartwood of Cryptomeria japonica (Japanese cedar) revealed the presence of numerous sesquiterpenoids, including δ-cadinene, a structurally related compound. nih.gov

Ecological Context of Production in Higher Plants

In terrestrial plants, sesquiterpenoids play a crucial role in various ecological interactions. These compounds can act as a defense mechanism against herbivores and pathogens. bioremake.comreading.ac.uknumberanalytics.com For example, some sesquiterpenoid lactones possess antimicrobial properties, disrupting the cell walls of fungi and bacteria. reading.ac.ukresearchgate.net Others contribute to the plant's defense by having a bitter taste, deterring consumption by animals. reading.ac.ukresearchgate.net

The production of these compounds can be both constitutive, meaning they are always present in the plant, and inducible, where their synthesis is triggered by external factors such as pathogen attack or herbivory. nih.gov In cotton, for instance, the biosynthesis of cadinane-type sesquiterpenes like gossypol (B191359) is a well-studied defense response. nih.govsippe.ac.cn The expression of genes encoding enzymes like (+)-δ-cadinene synthase, which is the first committed step in the biosynthesis of these compounds, is often developmentally regulated and can be activated by elicitors from pathogens. nih.govsippe.ac.cnresearchgate.net This complex regulation allows plants to produce these defensive compounds when and where they are most needed.

Research Methodologies for Extraction and Purification

The isolation and identification of this compound from natural sources involve a series of sophisticated extraction and purification techniques. A common initial step is the extraction of the dried and powdered biological material (e.g., algal or plant tissue) with a mixture of organic solvents, such as chloroform (B151607) and methanol. mdpi.com

Following the initial extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is frequently employed for the initial fractionation of the extract. mdpi.comnih.gov This process separates the compounds based on their polarity and size.

Further purification is often achieved through preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). mdpi.com HPLC, particularly on reversed-phase columns, is a powerful technique for separating compounds with low volatility like sesquiterpenoid diols. researchgate.net Different gradient elution programs, using solvent systems like acetonitrile (B52724) and water, can be optimized for the separation of specific compounds. phcog.com

For the identification and structural elucidation of the purified compounds, a combination of spectroscopic methods is used. Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1H and 13C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), is crucial for determining the precise structure and stereochemistry of the molecule. nih.govmdpi.com In some cases, single-crystal X-ray diffraction can be used to definitively determine the absolute configuration of the compound. nih.gov

Table 1: Natural Sources of this compound and Related Compounds

| Organism Type | Genus/Species | Compound(s) Identified |

|---|---|---|

| Marine Algae | Dictyopteris divaricata | This compound and various other cadinane sesquiterpenes researchgate.netnih.govnih.gov |

| Taonia atomaria | Cadinane-type sesquiterpenes mdpi.comnih.gov | |

| Terrestrial Plants | Taiwania cryptomerioides | This compound nih.gov |

| Alpinia oxyphylla | Cadinane sesquiterpenoids rsc.org | |

| Guarea spp. | Cadinene-type sesquiterpenoids mdpi.com | |

| Cryptomeria japonica | δ-cadinene and other sesquiterpenoids nih.gov |

Table 2: Common Methodologies for the Extraction and Purification of Sesquiterpenoids

| Methodology | Description | Application in Sesquiterpenoid Research |

|---|---|---|

| Solvent Extraction | Use of organic solvents (e.g., chloroform, methanol, ethyl acetate) to dissolve and extract compounds from the source material. | Initial step to obtain a crude extract containing a mixture of secondary metabolites, including sesquiterpenoids. mdpi.comnih.gov |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel, Sephadex LH-20) as a mobile phase passes through. | Fractionation of the crude extract to isolate groups of compounds with similar properties. mdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique that provides high-resolution separation of compounds. | Final purification of individual sesquiterpenoids from complex mixtures. researchgate.netphcog.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds in a gas stream and then identifies them based on their mass-to-charge ratio. | Identification of volatile sesquiterpenes in essential oils and extracts. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique that uses the magnetic properties of atomic nuclei to determine the structure of a molecule. | Elucidation of the detailed chemical structure and stereochemistry of purified compounds. nih.govmdpi.com |

Advanced Liquid-Phase Extraction Techniques

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes solvents at elevated temperatures and pressures, maintaining their liquid state. researchgate.net These conditions decrease solvent viscosity and surface tension while increasing mass transfer rates, allowing for more efficient penetration into the sample matrix. researchgate.net The result is a faster and more exhaustive extraction with reduced solvent usage compared to conventional methods. researchgate.net This technique is particularly suitable for extracting sesquiterpenoids from woody plant materials. researchgate.net

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to induce cavitation in the solvent, creating microjets that disrupt cell walls and enhance the release of intracellular compounds. organomation.com UAE is known for its efficiency at lower temperatures, which helps to preserve the structure of thermally sensitive molecules like sesquiterpenoid diols. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and moisture within the sample matrix, causing a rapid temperature increase and internal pressure buildup that ruptures plant cells and releases target analytes into the solvent. researchgate.netorganomation.com This leads to significantly shorter extraction times and high extraction efficiency. organomation.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined process that combines extraction and clean-up into a single step. mdpi.com The sample matrix is blended with a solid-phase sorbent (like C18-bonded silica), and this mixture is packed into a column. Analytes are then eluted with a suitable solvent. mdpi.com This method is effective for complex matrices and minimizes the use of organic solvents. mdpi.com It has been successfully applied to the extraction of sesquiterpenoids from various plant sources. mdpi.com

Preparative Chromatographic Systems (e.g., Semi-preparative HPLC, Flash Chromatography)

Following extraction, a multi-step chromatographic purification strategy is required to isolate this compound from the crude extract.

Initial Fractionation: The crude extract is typically subjected to an initial, coarse separation using either vacuum liquid chromatography (VLC) or flash chromatography. These techniques use a stationary phase like silica gel to separate the extract into several fractions based on polarity. This step effectively removes major interfering compounds and simplifies the mixture for subsequent fine purification.

Size-Exclusion and Adsorption Chromatography: Fractions enriched with the target compound may be further purified using size-exclusion chromatography, often with Sephadex LH-20 as the stationary phase. mdpi.commdpi.com This step separates molecules based on their size, effectively removing pigments and high-molecular-weight substances. mdpi.com Additional column chromatography on silica gel may also be employed for further separation based on polarity. mdpi.com

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step in obtaining high-purity this compound is typically semi-preparative HPLC. mdpi.com This method offers high resolution and is ideal for separating structurally similar isomers. The enriched fractions are injected into an HPLC system equipped with a larger diameter column (e.g., >10 mm) than analytical columns. nih.gov Reversed-phase columns, such as C18, are commonly used, with a mobile phase consisting of a gradient of solvents like methanol-water or acetonitrile-water. nih.govacs.org The effluent is monitored by a detector (e.g., UV or PDA), and the fraction corresponding to the target compound is collected. nih.gov

Table 2: Representative Parameters for Semi-preparative HPLC Purification of Sesquiterpenoids

| Parameter | Description |

|---|---|

| System | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mixtures, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. nih.govacs.org |

| Flow Rate | Typically in the range of 3-5 mL/min for a 10 mm I.D. column. nih.gov |

| Detection | UV detector, often set at a low wavelength (e.g., 210-220 nm) for compounds lacking strong chromophores, or a Photodiode Array (PDA) detector for comprehensive spectral analysis. nih.gov |

| Sample Preparation | The enriched fraction is dissolved in the mobile phase or a compatible solvent and filtered before injection. acs.org |

Biosynthetic Pathways and Enzymology of Cadinane Derivatives

Fundamental Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The journey to any terpenoid, including 10(14)-Cadinene-4,5-diol, begins with the synthesis of the universal five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgnih.gov Higher plants and many other organisms employ two distinct and spatially separated pathways for this purpose: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. pnas.orgunivie.ac.atnih.gov

The Mevalonate (MVA) pathway , typically operating in the cytosol, starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgmdpi.com This is then reduced to mevalonic acid (MVA), which, after a series of phosphorylations and decarboxylation, yields IPP. rsc.org The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govrsc.org

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, is localized in the plastids of plant cells. pnas.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.org A series of subsequent enzymatic steps then leads to the formation of both IPP and DMAPP. pnas.org This pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). rsc.orgacs.org

While this compartmentalization is a general rule, there is evidence of "crosstalk" between the two pathways, with the transport of isoprenoid intermediates between the cytosol and plastids. rsc.orgacs.org For sesquiterpene biosynthesis, both the MVA and MEP pathways can contribute precursors in some cases. acs.org

| Pathway | Location in Plants | Starting Materials | Primary Products |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes, Diterpenes, Carotenoids |

Role of Farnesyl Diphosphate (FPP) as a Universal Sesquiterpene Precursor

The C15 backbone of all sesquiterpenes is derived from a single molecule: farnesyl diphosphate (FPP) . wikipedia.orgwikipedia.org FPP is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com This reaction is catalyzed by farnesyl diphosphate synthase (FPPS). mdpi.comresearchgate.net

FPP serves as the immediate precursor for the vast array of sesquiterpene skeletons. researchgate.nethebmu.edu.cn The remarkable diversity of these compounds arises from the subsequent cyclization and rearrangement reactions catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). researchgate.netresearchgate.net

Characterization and Engineering of Sesquiterpene Synthases (STSs)

Sesquiterpene synthases are the key enzymes that sculpt the linear FPP molecule into the diverse and complex cyclic structures characteristic of sesquiterpenes, including the cadinane (B1243036) skeleton. researchgate.netresearchgate.net

Mechanistic Insights into Cadinane Skeleton Formation via STSs

The formation of the cadinane skeleton is a fascinating example of the catalytic prowess of STSs. The generally accepted mechanism begins with the ionization of FPP, where the diphosphate group departs, generating a farnesyl carbocation. researchgate.netresearchgate.net This highly reactive intermediate can then undergo a series of intramolecular cyclizations and rearrangements.

For cadinane-type sesquiterpenes, the formation often proceeds through a germacrene D intermediate. acs.orgmdpi.com The farnesyl carbocation first cyclizes to form a 10-membered ring, the germacryl cation. nih.gov Subsequent protonation of the neutral intermediate germacrene D can lead to the formation of the cadinane skeleton. acs.org However, alternative pathways, such as those involving a nerolidyl diphosphate intermediate, have also been proposed. acs.orgmdpi.com

Site-Directed Mutagenesis and Rational Design of STS for Altered Product Specificity (e.g., δ-Cadinene Synthase)

The remarkable ability of STSs to generate specific products from a common substrate has made them attractive targets for protein engineering. By altering the amino acid sequence of an STS, researchers can change its product profile, leading to the synthesis of novel or rare sesquiterpenes.

A prime example of this is the engineering of (+)-δ-cadinene synthase . Through techniques like random mutagenesis and site-directed mutagenesis, scientists have successfully converted this enzyme into a germacrene D-4-ol synthase. nih.govgrantome.com Studies have shown that specific mutations, for instance in the G helix of the enzyme, can dramatically alter the reaction outcome. nih.govresearchgate.net For example, the N403P/L405H mutant of (+)-δ-cadinene synthase showed a high selectivity for producing germacrene D-4-ol. nih.govresearchgate.net In another study, replacing a single amino acid, W279, in δ-cadinene synthase with smaller amino acids proportionally increased the production of an alcohol product over the hydrocarbon product. researchgate.net These studies provide valuable insights into the structure-function relationships of STSs and open up possibilities for the tailored biosynthesis of specific sesquiterpenoids.

Post-Biosynthetic Modification Enzymes and Stereochemical Diversification

The initial cyclization of FPP by an STS creates the basic carbon skeleton of a sesquiterpene. However, the final structural diversity, including the specific stereochemistry and functional groups of compounds like this compound, is often achieved through the action of post-biosynthetic modification enzymes.

Oxidoreductases and Other Tailoring Enzymes

Following the formation of the initial cadinene hydrocarbon backbone, a variety of "tailoring" enzymes come into play. These enzymes introduce functional groups, such as hydroxyl groups, or modify existing ones, leading to a vast array of derivatives.

Oxidoreductases , particularly cytochrome P450 monooxygenases (P450s), play a crucial role in this process. nih.govresearchgate.net These enzymes are responsible for introducing oxygen atoms into the hydrocarbon skeleton, often in a regio- and stereospecific manner. The two hydroxyl groups at positions 4 and 5 in this compound are likely introduced by such enzymatic hydroxylations of a cadinene precursor. nih.gov Other tailoring enzymes can include dehydrogenases, reductases, and glycosyltransferases, each contributing to the final chemical identity of the cadinane derivative.

Investigating Acid-Solvolysis and Environmental Influences on Product Profile

The formation of specific cadinane derivatives, including diols like this compound, is not solely dictated by enzymatic processes. Post-biosynthetic modifications, driven by environmental conditions, can significantly alter the chemical profile of sesquiterpenes within an organism or during extraction and analysis. Acid-solvolysis and other environmental factors play a crucial role in the rearrangement of sesquiterpene precursors, leading to a diverse array of final products.

Research Findings on Acid-Catalyzed Rearrangements

The structural diversity of sesquiterpenoids is often enhanced by acid-catalyzed rearrangements of key intermediates. Germacrene D, a common and highly reactive monocyclic sesquiterpene, is a well-established precursor to numerous bicyclic sesquiterpenes, including those with cadinane, muurolane, and amorphane skeletons. The acidic conditions present in plant tissues or introduced during extraction can trigger the cyclization and rearrangement of germacrene D.

One of the key environmental factors influencing these transformations is pH. For instance, in heterologous expression systems like yeast, the culture medium can become acidic, dropping to a pH of 3 to 4. oup.com Such conditions are known to induce the rearrangement of sesquiterpene precursors. oup.commdpi.com This phenomenon is not limited to in vivo or in vitro biological systems; it can also occur during analytical procedures. The use of certain solid-phase microextraction (SPME) fiber coatings or high temperatures in gas chromatography (GC) injectors can lead to heat-induced and acid-catalyzed rearrangements of thermally labile compounds like germacrenes. semanticscholar.orgresearchgate.net

The solvent environment also exerts a significant influence on these reactions. The polarity of the solvent can affect the stability of carbocation intermediates that are central to these rearrangement reactions. rsc.org For example, non-polar solvents are known to better stabilize germacrene D and minimize acid-catalyzed rearrangements.

A detailed study on the acid-catalyzed rearrangement of (-)-germacrene D in glacial acetic acid at room temperature provides a clear example of how a single precursor can give rise to a complex mixture of products. The treatment yielded a variety of cadinane and muurolane-type sesquiterpenes, demonstrating the influence of acidic conditions on the final product profile.

Product Profile of (-)-Germacrene D Acid-Catalyzed Rearrangement

The following table details the product distribution from the acid-catalyzed rearrangement of (-)-germacrene D in glacial acetic acid at 25°C for 24 hours. This serves as a model to illustrate the impact of acidic environmental conditions on a common cadinane precursor.

| Compound | Product Class | Relative Percentage (%) |

|---|---|---|

| δ-Cadinene | Cadinane | 25 |

| γ-Cadinene | Cadinane | 15 |

| α-Cadinene | Cadinane | 5 |

| γ-Muurolene | Muurolane | 18 |

| α-Muurolene | Muurolane | 10 |

| Other Acetylated Adducts | - | 27 |

Data sourced from Bülow and König (2000).

This demonstrates that under acidic conditions, a significant portion of a precursor like germacrene D is converted into a variety of cadinene and muurolane structures. While this specific study did not identify this compound as a direct product, it underscores the principle that the presence and relative abundance of specific cadinane derivatives can be heavily influenced by the chemical environment. It is plausible that hydroxylated precursors, under similar acidic conditions, could undergo analogous rearrangements to yield cadinane diols. The temperature at which these reactions occur is also a critical factor, with elevated temperatures often promoting side reactions and altering the product distribution.

Chemical Synthesis and Structural Modifications of 10 14 Cadinene 4,5 Diol and Analogues

Strategies for the Total Synthesis of Cadinane (B1243036) Sesquiterpenoids

The total synthesis of cadinane sesquiterpenoids presents a formidable challenge to organic chemists due to the presence of a decalin core and multiple stereocenters. Various synthetic strategies have been developed to construct this complex framework.

Enantioselective Approaches in Complex Natural Product Synthesis

Enantioselective synthesis is crucial for producing specific stereoisomers of complex natural products like cadinane sesquiterpenoids, as different enantiomers can exhibit distinct biological activities. rsc.orgnih.gov A variety of methods have been employed to achieve enantioselectivity in the synthesis of the cadinane skeleton. researchgate.net These include the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials from the chiral pool. researchgate.netnih.gov For instance, the Mukaiyama-Michael reaction has been utilized in an enantioselective manner to construct the cadinane framework. researchgate.net Another powerful strategy involves the intramolecular Diels-Alder reaction, which can establish multiple stereocenters in a single step with high stereocontrol. acs.org Furthermore, transannular cyclizations of germacrane-type sesquiterpenes can also lead to the formation of the cadinane bicyclic system. nih.gov These approaches have not only enabled the synthesis of specific enantiomers but have also been instrumental in the structural revision of some natural products. sorbonne-universite.fr

Asymmetric Synthesis and Chiral Pool Utilization (e.g., from Carvone)

A prominent and efficient strategy for the asymmetric synthesis of cadinane sesquiterpenoids involves the use of readily available chiral natural products as starting materials, a concept known as chiral pool synthesis. (R)-carvone is a frequently employed chiral precursor for this purpose. researchgate.netsorbonne-universite.fr Its inherent chirality provides a stereochemical foundation for the subsequent synthetic transformations.

An exemplary approach commences with (R)-carvone and utilizes a ring-closing metathesis (RCM) reaction and a modified allylic diazene (B1210634) rearrangement as key steps to construct the cadinane core. researchgate.netsorbonne-universite.fr This methodology has been successfully applied to the first asymmetric total syntheses of 4α,5α,10β-trihydroxycadinane and its natural isomer, 4β,5α,10β-trihydroxycadinane, which led to the structural revision of a previously reported natural product. sorbonne-universite.fr The Mukaiyama-Michael reaction starting from both R-(−)- and S-(+)-carvone has also been developed to provide enantioselective access to the cadinane skeleton. researchgate.net These syntheses highlight the versatility of carvone (B1668592) as a chiral building block for accessing various cadinane sesquiterpenoids with defined stereochemistry. nih.govresearchgate.net

Semi-Synthesis and Derivatization Studies of 10(14)-Cadinene-4,5-diol

Semi-synthesis and derivatization studies starting from naturally abundant precursors or synthetic intermediates are pivotal for exploring the chemical space around this compound and understanding its structure-activity relationships.

Introduction of Functional Groups and Structural Scaffolds

The introduction of diverse functional groups and the modification of the core structural scaffold of cadinane sesquiterpenoids are key strategies for generating novel analogues. These modifications can significantly impact the biological activity of the parent compound. For example, the diol functionality in this compound offers a handle for further chemical transformations, such as esterification or etherification, to produce a library of derivatives.

Furthermore, more profound structural modifications can be achieved through various chemical reactions. For instance, carbene addition to the fullerene cage of actinide endohedral fullerenes has been shown to afford various isomers, demonstrating a method for creating complex adducts. rsc.org While not directly applied to this compound, this illustrates the potential for complex scaffold generation. The synthesis of dimeric sesquiterpenoids through [4+2] cycloaddition reactions represents another avenue for creating structurally complex and potentially bioactive molecules. rsc.orgnih.gov Such derivatization strategies are essential for exploring the full therapeutic potential of the cadinane scaffold.

Preparation of Isomeric and Homologous Cadinane Derivatives

The preparation of isomeric and homologous cadinane derivatives is crucial for a comprehensive understanding of their chemical and biological properties. Different stereoisomers of a compound can exhibit vastly different biological activities. For instance, the synthesis of both enantiomers of cadinane dimers allowed for the discovery that they can have both shared and unique biological targets. rsc.orgnih.gov

Synthetic strategies have been developed to access various stereoisomers of cadinane sesquiterpenoids. For example, a synthetic pathway to 10-isocyano-4-cadinene (B1246703) was also used to successfully synthesize its 10-epi- and di-1,6-epi- stereoisomers. nih.gov Similarly, the synthesis of both cis- and trans-isomers of calamenene, a related cadinane, has been achieved. mdpi.com The ability to prepare a range of isomers is critical for detailed structure-activity relationship studies and for the unambiguous assignment of the absolute configuration of natural products. nih.govmdpi.com

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Elucidation

The rational design and synthesis of analogues of this compound are instrumental in elucidating their structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects.

This process often involves the synthesis of a series of related compounds with variations at specific positions of the cadinane scaffold. chemfaces.com For example, the synthesis of various cadinane terpenoids has allowed for their testing as plant growth regulators, revealing that compounds like khusinoloxide and epikhusinol acetate (B1210297) can stimulate root initiation. researchgate.net The preparation of a series of menthane-diol stereoisomers and their analogues has been used to study their repellent activity against ticks, demonstrating that specific stereoisomers have potent activity. actascientific.com Through such systematic studies, a deeper understanding of the SAR can be achieved, guiding the design of more potent and selective therapeutic agents based on the cadinane framework.

Investigation of Biological Activities and Molecular Mechanisms of 10 14 Cadinene 4,5 Diol and Its Congeners

Antimicrobial Properties

The antimicrobial potential of cadinene sesquiterpenes has been evaluated against a variety of pathogenic bacteria and fungi. These studies indicate that the cadinane (B1243036) skeleton is a promising scaffold for the development of new antimicrobial agents.

Evaluation of Antibacterial Activities (in vitro)

Several cadinane-type sesquiterpenoids have demonstrated noteworthy antibacterial activity. Studies on compounds isolated from the fungus Antrodiella albocinnamomea have shown that specific cadinane sesquiterpenes exhibit inhibitory effects against Gram-positive bacteria. For instance, two such compounds displayed activity against Staphylococcus aureus, both with a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL researchgate.net.

Essential oils rich in cadinene congeners also contribute to the understanding of their antibacterial potential. An essential oil from Cedar atlantica, containing δ-cadinene as its main component (36.3%), showed broad-spectrum antimicrobial activity mdpi.com. Research suggests that δ-cadinene is a principal compound responsible for activity against Streptococcus pneumoniae mdpi.com.

| Cadinene Congener/Source | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Unnamed Cadinane Sesquiterpene 1 | Staphylococcus aureus | 64 µg/mL |

| Unnamed Cadinane Sesquiterpene 2 | Staphylococcus aureus | 64 µg/mL |

| δ-Cadinene | Streptococcus pneumoniae | Identified as a principal active constituent |

Assessment of Antifungal Activities (in vitro)

The antifungal properties of cadinene sesquiterpenes have been extensively studied, particularly those isolated from the plant Eupatorium adenophorum (Crofton weed). Bioassay-guided fractionation of extracts from this plant led to the isolation of several cadinane derivatives with selective antifungal action against phytopathogenic fungi. nih.govtandfonline.com

One compound, cadinan-3-ene-2,7-dione, was found to be highly inhibitory towards Sclerotium rolfsii and Rhizoctonia solani, with ED50 values of 181.60 µg/mL and 189.74 µg/mL, respectively nih.govresearchgate.net. Another congener, 9-Oxo-10,11-dehydroageraphorone (ODA), showed potent activity against Fusarium oxysporum, with an EC50 value of 0.325 mg/mL, and was also found to inhibit spore germination researchgate.net. Further studies on six cadinane-type sesquiterpenes from the same plant demonstrated significant inhibition rates (59.85% to 77.98%) against various wood-decaying fungi at a concentration of 200 μg/mL researchgate.netnih.gov. The oxygenated sesquiterpenoid α-cadinol has also been identified as having strong antifungal activity against several wood-decaying fungi researchgate.net.

| Cadinene Congener | Fungal Strain | Activity (ED50/EC50) |

|---|---|---|

| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 µg/mL |

| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 µg/mL |

| 9-Oxo-10,11-dehydroageraphorone | Fusarium oxysporum | 325 µg/mL (0.325 mg/mL) |

| Various Cadinane-type Sesquiterpenes | Wood-decaying fungi | EC50 values ranged from 74.5 to 187.4 μg/mL |

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Natural products, including sesquiterpenes, are a significant source of antioxidants.

Cellular and Molecular Basis of Radical Scavenging

Cadinene sesquiterpenes have been identified as natural antioxidants with potent ROS quenching capabilities researchgate.net. The antioxidant activity of essential oils and extracts rich in these compounds has been demonstrated using various in vitro assays. For example, the essential oil of Eupatorium adenophorum, containing multiple cadinene derivatives, showed antioxidant activity comparable to standards like ascorbic acid and gallic acid in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing ability assay (FRAP) researchgate.net.

Similarly, an essential oil primarily composed of δ-cadinene exhibited strong antioxidant effects mdpi.com. An essential oil from Xylopia laevigata, containing significant amounts of δ-cadinene (12.23%) and other sesquiterpenes, also demonstrated strong antioxidant potential in DPPH, TBARS, and nitrite (B80452) production tests nih.gov. The mechanism of action for many natural antioxidants involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity nih.govnih.gov. This ability to scavenge free radicals is a key component of their protective effects against oxidative damage researchgate.net.

Inhibition of Oxidative Stress Pathways (in vitro)

Beyond direct radical scavenging, antioxidants can mitigate cellular damage by modulating pathways involved in oxidative stress. While direct evidence for 10(14)-Cadinene-4,5-diol is unavailable, the broader class of sesquiterpenes has been shown to possess complex interactions with cellular oxidative systems. Some sesquiterpenes may exhibit bifunctional properties, acting as pro-oxidants under certain conditions by generating ROS, which can lead to a state of reductive stress, particularly when combined with other antioxidants nih.gov.

The protective effects of natural compounds against oxidative stress often involve enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing levels of lipid peroxidation markers like malondialdehyde (MDA) nih.govnih.gov. For example, the anti-inflammatory effect of the triterpene betulin was linked to its ability to decrease MDA and nitric oxide levels in paw edema by increasing the activities of antioxidant enzymes in the liver nih.gov. This illustrates a common indirect mechanism by which natural products can inhibit oxidative stress pathways.

Anti-inflammatory and Analgesic Effects

Inflammation and pain are complex biological responses often linked to oxidative stress. Several congeners of this compound have been investigated for their potential to modulate these processes.

Research on the essential oil of Xylopia laevigata, which is rich in sesquiterpenes including δ-cadinene, demonstrated significant anti-inflammatory and antinociceptive (analgesic) effects in animal models. The oil produced a significant anti-inflammatory profile in the carrageenan-induced peritonitis and paw edema tests in mice nih.gov. In models of pain, the essential oil reduced nociceptive behavior in both the formalin and acetic acid-induced writhing tests, indicating a tangible analgesic effect nih.gov.

At the molecular level, some cadinane sesquiterpenoids have been shown to inhibit the production of key inflammatory mediators. Two compounds, albocinnamin D and albocinnamin G, isolated from the fungus Antrodiella albocinnamomea, exhibited inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, with IC50 values of 26.1 and 19.2 μM, respectively researchgate.net. The inhibition of NO, a pro-inflammatory molecule, is a critical target in the development of anti-inflammatory therapies. These findings suggest that the cadinane skeleton is a valuable structure for discovering new agents to manage pain and inflammatory disorders.

Modulatory Effects on Inflammatory Mediators and Pathways (mechanistic studies)

Research into the anti-inflammatory mechanisms of cadinene sesquiterpenes suggests a potential for these compounds to modulate key inflammatory pathways. While direct studies on this compound are not extensively available, investigations into structurally similar diols and plant extracts rich in cadinene derivatives indicate a capacity to interfere with the production of inflammatory mediators.

One of the central mechanisms implicated in inflammation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on other natural diols have demonstrated the ability to inhibit the NF-κB pathway. For instance, 2,8-decadiene-1,10-diol has been shown to suppress the degradation of the inhibitor of κB-α (IκBα) and the subsequent nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This inhibitory action leads to a downstream reduction in the expression of inflammatory proteins.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is another critical signaling cascade in the inflammatory process. nih.gov The inactivation of these MAPKs has been linked to the anti-inflammatory effects of various phytochemicals. nih.gov It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms, by targeting the NF-κB and MAPK signaling pathways to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Enzyme Inhibition in Inflammatory Processes (e.g., iNOS)

A key aspect of the inflammatory response is the upregulation of enzymes that produce inflammatory mediators. Inducible nitric oxide synthase (iNOS) is a critical enzyme that generates large amounts of nitric oxide (NO), a molecule that, in excess, contributes to inflammation and tissue damage. The inhibition of iNOS is, therefore, a significant target for anti-inflammatory therapies.

While direct evidence for the inhibition of iNOS by this compound is not yet available, the broader class of sesquiterpenes has shown potential in this area. For example, essential oils containing δ-cadinene have demonstrated antioxidant activity, including the scavenging of nitric oxide. nih.gov This suggests a potential to interfere with NO-mediated inflammatory processes. The mechanism of iNOS inhibition by phytochemicals can occur at the level of gene expression, often regulated by the NF-κB pathway, or through direct inhibition of the enzyme's activity. nih.gov Given the potential for cadinene derivatives to modulate NF-κB signaling, it is conceivable that this compound could indirectly suppress iNOS expression. Further research is needed to investigate the direct enzymatic inhibition of iNOS and other inflammatory enzymes, such as cyclooxygenase-2 (COX-2), by this compound.

Insecticidal and Antifeedant Bioactivity Research

Sesquiterpenes, including cadinene derivatives, are well-documented for their roles in plant defense against herbivores and pathogens. nih.gov These compounds often exhibit insecticidal and antifeedant properties, making them promising candidates for the development of natural pesticides.

Cadinene-type sesquiterpenes can deter insect feeding and interfere with their growth and development. For instance, δ-cadinene is a precursor to the biosynthesis of gossypol (B191359) in cotton plants, a compound known for its resistance to cotton pests. nih.gov The presence of such compounds can make the plant unpalatable to insects, thus reducing crop damage. The insecticidal action of these compounds can be attributed to various mechanisms, including neurotoxicity, disruption of hormone regulation, and inhibition of essential enzymes. The lipophilic nature of sesquiterpenes allows them to penetrate the insect cuticle and interact with target sites within the insect's body.

Cytotoxic Activity against Cancer Cell Lines (in vitro mechanistic insights)

Research on the anticancer properties of cadinene sesquiterpenoids has shown promising results, particularly for δ-cadinene, a close structural relative of this compound. These studies provide a strong basis for investigating the cytotoxic potential of this compound against various cancer cell lines.

Studies on δ-cadinene have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In human ovarian cancer cells (OVCAR-3), δ-cadinene treatment led to characteristic apoptotic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov This process was found to be dose-dependent. nih.gov

The molecular mechanism underlying this apoptosis involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Western blot analysis revealed that δ-cadinene treatment resulted in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation. nih.gov Furthermore, a significant increase in the expression of caspase-9 was observed, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov The expression of pro-caspase-8 was also diminished at higher concentrations, indicating a potential, albeit less clear, role for the extrinsic pathway. nih.gov

In addition to inducing apoptosis, δ-cadinene has been shown to cause cell cycle arrest in the sub-G1 phase in a dose-dependent manner, further contributing to its antiproliferative effects. researchgate.net In silico and in vitro studies on δ-cadinene in the context of breast cancer (MDA-MB-231 cells) have suggested that it may exert its anti-invasive activity through the inhibition of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cancer cell invasion and metastasis. nih.gov

These findings for δ-cadinene strongly suggest that this compound may also possess cytotoxic activity against cancer cells through the induction of apoptosis and cell cycle arrest. The presence of two hydroxyl groups in its structure might influence its interaction with cellular targets and the specific apoptotic pathways it activates.

Interactive Data Table: Cytotoxic Effects of δ-Cadinene on Ovarian Cancer Cells (OVCAR-3) nih.gov

| Concentration (µM) | % Apoptotic Cells (Early and Late) |

| 0 (Control) | 7.4 |

| 10 | 24.8 |

| 50 | 37.8 |

| 100 | 71.9 |

Enzyme Inhibition Studies (other than inflammation)

Beyond their cytotoxic properties, this compound and its congeners are being investigated for their ability to modulate the activity of various enzymes implicated in other disease pathways.

Inhibition of Xanthine Oxidoreductase

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. While direct inhibitory studies of this compound on XOR are limited, research on other sesquiterpenes suggests that this class of compounds may possess inhibitory potential. For example, caryophyllene has been shown to inhibit xanthine oxidase with an IC50 value of 4.79 ± 0.25 µg/mL researchgate.net. Other studies have identified various phenolic compounds and flavonoids as potent inhibitors of xanthine oxidase nih.govnih.govresearchgate.netupm.edu.my. The structural characteristics of sesquiterpenoids, including their hydrophobicity and stereochemistry, may influence their interaction with the active site of XOR. Further investigation is warranted to determine if this compound or its close analogs can effectively inhibit this enzyme and thus offer a potential therapeutic avenue for hyperuricemia and related conditions.

The table below presents the xanthine oxidase inhibitory activity of a related sesquiterpene and other natural compounds.

| Compound | Substrate | IC50 |

| Caryophyllene | Not specified | 4.79 ± 0.25 µg/mL |

| Limonene | Hypoxanthine | 37.69 µg/mL |

| Xanthine | 48.04 µg/mL | |

| 3-Carene | Hypoxanthine | 110.34 µg/mL |

| Xanthine | No activity | |

| Allopurinol (Positive Control) | Hypoxanthine | 0.13 µg/mL |

| Xanthine | 0.11 µg/mL |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The potential of sesquiterpenoids as AChE inhibitors has been an active area of research.

The following table summarizes the acetylcholinesterase inhibitory activity of some sesquiterpenoids.

| Compound (from Laggera pterodonta) | IC50 (µM) |

| Compound 5 | 437.33 ± 8.33 |

| Compound 3 | 464.0 ± 14.74 |

| Compound 6 | 470.33 ± 15.57 |

| Compound 7 | 485.0 ± 11.53 |

| Compound 1 | < 530 |

| Compound 4 | < 530 |

| Compound 2 | < 710 |

| Compound 8 | < 710 |

Advanced Analytical and Spectroscopic Methodologies in Research on 10 14 Cadinene 4,5 Diol

High-Resolution Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for the isolation, purification, and quantification of 10(14)-cadinene-4,5-diol from complex natural extracts. The choice of technique is dictated by the compound's physicochemical properties, particularly its volatility and polarity, which are influenced by the two hydroxyl groups.

Gas chromatography-mass spectrometry is a powerful tool for analyzing volatile and semi-volatile compounds. While the diol structure of this compound reduces its volatility compared to parent cadinene hydrocarbons, it can still be analyzed by GC-MS, often after derivatization (e.g., silylation) to increase thermal stability and improve peak shape.

The primary utility of GC-MS lies in its ability to separate components of a mixture and provide mass spectra that offer structural information. The electron ionization (EI) mass spectrum of a sesquiterpene diol is characterized by specific fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) at m/z 238 would be expected. Key fragmentation pathways would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 220.

Loss of an isopropyl group ([M-C₃H₇]⁺): Cleavage of the characteristic isopropyl side chain results in a fragment at m/z 195.

Combined losses: Fragments corresponding to the sequential loss of water and the isopropyl group can also be observed.

Ring cleavage: Complex fragmentation of the bicyclic cadinane (B1243036) skeleton produces a series of smaller ions that form a characteristic fingerprint.

This technique is crucial for rapidly profiling the chemical composition of essential oils or extracts to tentatively identify the presence of this and related sesquiterpenoids.

For the precise quantification and purification of polar, non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.nethmdb.capherobase.com Its operation at ambient temperature prevents the thermal degradation of sensitive molecules.

A typical HPLC method for the analysis of sesquiterpene diols would involve:

Stationary Phase: A reverse-phase column, most commonly a C18 (octadecylsilyl) silica (B1680970) gel, is used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution system is typically employed, starting with a high proportion of a polar solvent (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). pherobase.com This allows for the separation of a wide range of compounds with varying polarities within a single run.

Detection: A Diode Array Detector (DAD) is often used, which can monitor absorbance across a range of UV wavelengths. Since sesquiterpenoids like this compound lack strong chromophores, detection is often performed at low wavelengths (around 210 nm). pherobase.com For more sensitive and specific detection, an HPLC system can be coupled to a mass spectrometer (LC-MS).

This method is highly reproducible and can be validated for the accurate quantification of this compound in plant extracts or final purified samples. researchgate.netd-nb.info

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, high-throughput, and cost-effective method for screening plant extracts for the presence of specific classes of compounds, including terpenoids. nih.govnih.govmodgraph.co.uk It allows for the simultaneous analysis of multiple samples on a single plate.

For screening extracts for this compound, a typical HPTLC procedure would include:

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄ are commonly used.

Mobile Phase: A solvent system of low to medium polarity, such as a mixture of n-hexane and ethyl acetate (B1210297), is developed to achieve good separation of sesquiterpenoids. nih.gov

Detection and Visualization: After development, the plate is dried and visualized under UV light (254 nm and 366 nm). To specifically detect terpenoids, the plate is sprayed with a derivatizing agent, such as anisaldehyde-sulfuric acid or Liebermann-Burchard reagent, followed by heating. researchgate.net Terpenoids appear as distinctly colored spots (often blue, violet, or red-violet), and their retention factor (Rf) value can be compared to that of a reference standard for identification.

HPTLC is an invaluable tool for the initial phytochemical analysis of Taiwania cryptomerioides to quickly confirm the presence of terpenoids before proceeding with more complex isolation procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing unparalleled detail about the carbon skeleton and the spatial arrangement of atoms. mdpi.com For a complex bicyclic sesquiterpenoid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The definitive structural and stereochemical assignment of this compound was achieved through such detailed NMR analysis. researchgate.net

The complete assignment of all proton and carbon signals is the first step in structural elucidation.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons (e.g., methyl, methylene (B1212753), methine, olefinic, hydroxyl). The ¹³C NMR spectrum, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals the number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. Key expected signals for this compound would include those for the isopropyl group, an additional methyl group, two carbons bearing hydroxyl groups (C-4 and C-5), and the exocyclic double bond (C-10 and C-14).

2D NMR (COSY): The Correlation Spectroscopy experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H). This allows for the tracing of proton connectivity chains throughout the molecule's framework.

2D NMR (HSQC/HMQC): The Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a carbon signal to its attached proton(s).

2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons, such as C-4, within the molecular skeleton. For instance, correlations from the methyl protons at C-15 to C-4, C-3, and C-5 would confirm the placement of this methyl group.

2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry and conformation of the molecule.

The following table represents the kind of detailed NMR data obtained from these experiments, as reported in the original isolation study by Kuo et al. (2003). researchgate.net

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations (H ↔ H) |

| 1 | ~45 | ~1.80 (m) | C-2, C-6, C-9, C-10 | H-2, H-6, H-7 |

| 2 | ~25 | ~1.65 (m), ~1.50 (m) | C-1, C-3, C-4, C-10 | H-1, H-3 |

| 3 | ~38 | ~2.10 (m), ~1.95 (m) | C-2, C-4, C-5, C-15 | H-2, H-5, H-15 |

| 4 | ~75 | - | - | H-3, H-5, H-15 |

| 5 | ~78 | ~3.60 (d, J=~3) | C-3, C-4, C-6, C-10, C-15 | H-3, H-6, H-14 |

| 6 | ~42 | ~2.05 (m) | C-1, C-5, C-7, C-8, C-10 | H-1, H-5, H-7 |

| 7 | ~50 | ~1.75 (m) | C-6, C-8, C-9, C-11 | H-1, H-6, H-8, H-11 |

| 8 | ~28 | ~1.40 (m), ~1.25 (m) | C-6, C-7, C-9, C-10 | H-7, H-9 |

| 9 | ~35 | ~2.20 (m) | C-1, C-7, C-8, C-10 | H-1, H-8 |

| 10 | ~150 | - | - | H-1, H-5, H-9, H-14 |

| 11 | ~30 | ~2.15 (sept, J=~7) | C-7, C-12, C-13 | H-7, H-12, H-13 |

| 12 | ~22 | ~0.95 (d, J=~7) | C-7, C-11, C-13 | H-11, H-13 |

| 13 | ~21 | ~0.85 (d, J=~7) | C-7, C-11, C-12 | H-11, H-12 |

| 14 | ~110 | ~4.90 (s), ~4.75 (s) | C-1, C-9, C-10 | H-5, H-9 |

| 15 | ~20 | ~1.25 (s) | C-3, C-4, C-5 | H-3, H-5 |

Note: The data in this table are illustrative of typical values for cadinane sesquiterpenoids and are meant to demonstrate how NMR data is presented. The definitive, experimentally determined values for cadin-10(14)-ene-4β,5α-diol are found in its primary isolation literature. researchgate.net

J-Coupling Constants: The magnitude of the coupling constant (³JHH) between vicinal protons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus equation. For example, the small coupling constant observed for H-5 (d, J≈3 Hz) is indicative of its specific dihedral angle with the proton on C-6, which helps define the chair-like conformation of the ring and the equatorial/axial position of the substituents.

NOESY Correlations: NOESY is the most direct method for determining relative stereochemistry. For instance, a strong NOESY correlation between H-1 and H-6 would indicate they are on the same face of the molecule (cis-fused rings). Correlations from the methyl protons (H-15) to nearby protons like H-3 and H-5 would establish the orientation of the C-4 hydroxyl group. The specific assignment of 4β and 5α stereochemistry was made possible by observing key NOE correlations, such as a correlation between H-5 and the protons of the C-15 methyl group, which would place them on opposite faces of the molecule. This comprehensive analysis of NMR data is the only way to unambiguously determine the complex three-dimensional structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying new or known natural products.

For this compound, HRMS is used to confirm its molecular formula, C15H26O2. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can unequivocally validate the compound's elemental makeup. The high accuracy of HRMS helps to distinguish between isomers and other compounds that may have the same nominal mass but different elemental formulas. PubChem, a public chemical database, lists the computed exact mass of this compound as 238.193280068 Da. nih.gov This value serves as a reference point for experimental verification.

Table 1: Molecular Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H26O2 | Computed |

| Molecular Weight (Nominal) | 238.37 g/mol | Computed nih.gov |

Vibrational Spectroscopy for Functional Group and Fingerprint Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light (in FTIR) or a laser (in Raman), it can absorb energy and transition to a higher vibrational state. The resulting spectrum shows absorption or scattering peaks corresponding to the vibrational frequencies of its functional groups.

For this compound, FTIR and Raman spectroscopy would be used to identify key structural features:

Hydroxyl (-OH) Groups: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum would confirm the presence of the diol functionality.

Alkene (C=C) Group: The exocyclic double bond at position 10(14) would produce a characteristic C=C stretching vibration around 1640-1680 cm⁻¹.

Alkyl (C-H) Groups: Stretching and bending vibrations of the methyl, methylene, and methine groups throughout the cadinene skeleton would appear in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, aiding in structure elucidation and the prediction of molecular properties and interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mendeley.com This method is crucial for understanding the potential biological activity of a compound by modeling its interaction with a specific biological target.

In research on this compound, molecular docking could be employed to investigate its potential as an inhibitor of a particular enzyme or as a ligand for a cellular receptor. The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using specialized software to explore various binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The software calculates a binding affinity or score for each pose, predicting the most stable interaction. Researchers then analyze the best poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These in silico studies can guide further experimental work by prioritizing compounds for biological screening. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic data. These methods can calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and other spectroscopic parameters with a high degree of accuracy.

For this compound, these calculations are particularly useful for:

Structural Confirmation: Comparing the computationally predicted NMR or IR spectra with experimental data can help confirm the proposed structure and stereochemistry.

Isomer Differentiation: In cases where multiple isomers are possible, quantum chemical calculations can predict the distinct spectra for each, allowing researchers to identify the correct isomer isolated from a natural source.

Understanding Electronic Structure: These calculations provide insights into the electronic properties of the molecule, which can be related to its reactivity and biological activity.

Recent advancements have even integrated machine learning and deep learning with quantum chemistry databases to rapidly and accurately predict spectroscopic properties for a vast number of organic compounds. nih.govnih.gov

Table 3: Application of Quantum Chemical Calculations

| Spectroscopic Data | Predicted Parameter | Purpose |

|---|---|---|

| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J) | Structure verification, Stereochemical assignment |

| Vibrational Spectroscopy | Vibrational Frequencies (cm⁻¹) | Functional group analysis, Spectrum interpretation |

Chemometric Methods for Complex Data Analysis

When this compound is part of a complex mixture, such as a plant essential oil, chemometric methods are essential for data analysis. These statistical and mathematical techniques are used to extract meaningful information from large, complex chemical datasets.

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful unsupervised pattern recognition techniques used to explore and visualize complex datasets. researchgate.net

Principal Component Analysis (PCA): This method reduces the dimensionality of a dataset while retaining most of the original variance. In the context of natural products research, a dataset might consist of the concentrations of dozens of compounds (including this compound) from numerous plant extracts, along with their corresponding bioactivity measurements (e.g., antioxidant, antimicrobial). PCA transforms this data into a few "principal components," allowing for visualization in 2D or 3D plots. Samples with similar chemical profiles will cluster together in these plots. The "loadings plot" from PCA can then reveal which specific compounds are most responsible for the observed separation between groups, thereby linking them to a particular biological activity. researchgate.net

Hierarchical Cluster Analysis (HCA): HCA is used to group samples based on their similarity. The results are typically visualized as a dendrogram (a tree-like diagram), which illustrates the relationships between samples. In conjunction with PCA, HCA can help to identify clusters of samples that share both a similar chemical composition and a similar level of bioactivity, reinforcing the correlation between the chemical constituents and their biological function. researchgate.net

Ecological and Chemotaxonomic Significance of 10 14 Cadinene 4,5 Diol and Cadinane Sesquiterpenoids

Role in Plant-Environment Interactions and Chemical Ecology (e.g., Plant Defense)

Cadinane (B1243036) sesquiterpenoids are key components of plant chemical defense systems, protecting them from a wide array of threats, including herbivores, insects, and microbial pathogens. nih.gov The invasive plant Eupatorium adenophorum, for instance, produces a variety of cadinene sesquiterpenes that exhibit potent antifeedant activity against generalist insects like Spodoptera exigua. researchgate.net This chemical arsenal (B13267) is believed to contribute to the plant's invasive success. researchgate.net

The defensive role of these compounds extends to antimicrobial activities. Research on cadinane-type sesquiterpenes derived from α-cadinol and T-muurolol has demonstrated their effectiveness against wood-decay fungi such as Lenzites betulina and Trametes versicolor. researchgate.net This suggests that plants and trees producing these compounds are better protected against fungal decay. researchgate.net In some cases, the production of these defensive compounds is outsourced to symbiotic microorganisms. The endophytic fungus Phomopsis cassiae, which lives within the tissues of the plant Cassia spectabilis, produces cadinane sesquiterpenoids that show antifungal activity against pathogenic fungi, thereby protecting its host. researchgate.net

Similarly, in marine environments, brown algae of the genus Dictyopteris are a prolific source of cadinane sesquiterpenes. mdpi.commdpi.com While their exact ecological functions are still under investigation, the abundance and diversity of these compounds suggest they play a significant role in defending the algae against marine herbivores and pathogens.

| Compound/Extract Source | Type of Activity | Target Organism(s) | Reference |

|---|---|---|---|

| Cadinene sesquiterpenes from Eupatorium adenophorum | Antifeedant | Spodoptera exigua (Generalist insect) | researchgate.net |

| α-Cadinol and its derivatives | Antifungal | Lenzites betulina, Trametes versicolor (Wood-decay fungi) | researchgate.net |

| Cadinane sesquiterpenoids from Phomopsis cassiae | Antifungal | Cladosporium sphaerospermum, Cladosporium cladosporioides | researchgate.net |

| (+)-delta-Cadinene | Antifeedant | Lepidopteran pests | smolecule.com |

Chemotaxonomic Markers for Species and Genus Differentiation

Chemotaxonomy utilizes the chemical constituents of an organism as a tool for classification and differentiation. Sesquiterpenoids, due to their structural diversity and species-specific distribution, are often valuable chemotaxonomic markers. nih.gov The profile of cadinane sesquiterpenoids can serve as a chemical fingerprint to distinguish between different species and genera.

A prime example is found in the marine brown algae of the genus Dictyopteris. Different species within this genus produce a unique array of cadinane sesquiterpenes. For example, extensive studies on Dictyopteris divaricata have led to the isolation of numerous novel cadinane compounds, such as (-)-(1R,6S,7S,10R)-1-hydroxycadinan-3-en-5-one and (+)-(1R,5S,6R,7S,10R)-cadinan-3-ene-1,5-diol. nih.gov The specific composition of these sesquiterpenoids can help differentiate D. divaricata from other species in the same genus. nih.govacs.org

Similarly, the specific cadinane derivatives found in various species of the Eupatorium genus can aid in their taxonomic classification. researchgate.net While 10(14)-Cadinene-4,5-diol has been identified in plants like Taiwania cryptomerioides, its presence or absence, along with that of related cadinanes, can contribute to the chemotaxonomic profile of the species. researchgate.netnih.gov The consistent isolation of particular cadinane skeletons from specific plant or algal sources underscores their utility as markers for tracing evolutionary relationships and delineating taxonomic boundaries.

| Organism | Isolated Cadinane Sesquiterpenoids | Potential Taxonomic Significance | Reference |

|---|---|---|---|

| Dictyopteris divaricata (Brown Alga) | 1,4-epoxymuurolan-5β-ol, Cadinan-1,4,5-triol, 4β,5β-epoxycadinan-1β-ol | Marker for species differentiation within the Dictyopteris genus. | mdpi.commdpi.com |

| Eupatorium adenophorum (Plant) | Eupatorinones A-C, 9-Oxoageraphorone | Contributes to the specific chemical profile of the species. | researchgate.nettandfonline.com |

| Taiwania cryptomerioides (Plant) | This compound, α-Cadinol, T-muurolol | Part of the characteristic sesquiterpenoid profile for this species. | researchgate.netnih.gov |

Biosignaling and Communication within Ecosystems

The role of cadinane sesquiterpenoids extends beyond static defense to active signaling and communication. As secondary metabolites, they can act as informational molecules that mediate interactions between organisms. mdpi.com This communication can occur between plants, between plants and insects, or between plants and microbes.

Many sesquiterpenes are volatile organic compounds (VOCs) that, when released by a plant, can travel through the air and be detected by other organisms. The release of volatile cadinenes, such as amorpha‐4,7(11)‐diene from Eupatorium adenophorum, can serve as a repellent signal to herbivores, warning them of the plant's defensive capabilities before they even begin to feed. researchgate.net This antifeedant activity is a form of chemical communication that signals the plant's unpalatability or toxicity. smolecule.com

Furthermore, the production of these compounds can be induced or increased in response to environmental cues, such as herbivore damage or pathogen attack. This response itself is a form of internal signaling within the plant, and the subsequent release of compounds signals a heightened state of defense to the surrounding ecosystem. While the specific signaling roles of this compound have not been detailed, as a member of the cadinane class, it is part of a chemical language used by organisms to navigate their environment, find mates, deter enemies, and respond to ecological pressures.

Future Research Directions and Translational Challenges in 10 14 Cadinene 4,5 Diol Studies

Discovery and Characterization of Novel Biosynthetic Enzymes

The biosynthesis of the cadinane (B1243036) skeleton is initiated by the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenoids. This crucial step is catalyzed by a class of enzymes known as terpene synthases or cyclases. In cotton (Gossypium arboreum), the enzyme (+)-δ-cadinene synthase is responsible for producing (+)-δ-cadinene, a key intermediate in the biosynthesis of various sesquiterpenoid phytoalexins. sippe.ac.cnnih.gov This enzyme belongs to a complex gene family that can be divided into at least two subfamilies, cad1-A and cad1-C. nih.gov The expression of these genes is often induced by environmental stressors, such as fungal elicitors, highlighting their role in plant defense mechanisms. sippe.ac.cn

Following the formation of the cadinene backbone, subsequent modifications are required to yield the final diol structure. The introduction of hydroxyl groups at positions 4 and 5 of the 10(14)-cadinene scaffold is likely mediated by cytochrome P450 monooxygenases (P450s). researchgate.nettandfonline.comresearchgate.net These enzymes are well-known for their role in the functionalization of terpenoid skeletons, often catalyzing highly specific hydroxylation reactions. tandfonline.comresearchgate.net The identification and characterization of the specific P450s involved in the biosynthesis of 10(14)-Cadinene-4,5-diol are critical future research directions. This will involve a combination of transcriptomic analysis of plants producing this compound to identify candidate P450 genes, followed by heterologous expression and in vitro enzymatic assays to confirm their function.

Targeted Synthesis of Bioactive Analogues for Lead Compound Development

Natural products often serve as excellent starting points for the development of new drugs. nih.govmdpi.com The process of lead optimization involves modifying the structure of a natural product to enhance its efficacy, improve its pharmacokinetic properties, and reduce potential toxicity. creative-biostructure.comdanaher.com For this compound, a key strategy for lead compound development will be the targeted synthesis of bioactive analogues. rsc.orgnih.gov

This will involve several approaches:

Modification of Functional Groups: The hydroxyl groups at C4 and C5 are prime targets for modification. Esterification, etherification, or replacement with other functional groups could significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

Stereochemical Modifications: The stereochemistry of the cadinane skeleton is complex, and different stereoisomers can exhibit distinct biological activities. nih.gov Synthetic strategies that allow for the selective synthesis of different stereoisomers of this compound and its analogues will be crucial for exploring the structure-activity relationship (SAR).

Scaffold Hopping: More advanced approaches could involve replacing the cadinane skeleton with other bicyclic or tricyclic scaffolds while retaining the key pharmacophoric features, such as the diol moiety.

The synthesis of these analogues will require sophisticated organic synthesis methodologies. acs.org Once synthesized, these compounds will need to be screened for a wide range of biological activities to identify promising lead candidates for further development.

Advanced Mechanistic Investigations of Cellular and Subcellular Effects

Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. For this compound, it will be essential to investigate its effects at the cellular and subcellular levels. Many sesquiterpenoids are known to possess cytotoxic and pro-apoptotic activities against cancer cells. acs.orgacs.org Therefore, initial studies could focus on evaluating the effects of this compound on cancer cell viability, proliferation, and apoptosis.

Advanced mechanistic studies could involve:

Identifying Cellular Targets: Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to identify the specific proteins that this compound binds to within the cell.

Elucidating Signaling Pathways: Once a target is identified, further studies can delineate the downstream signaling pathways that are modulated by the compound. This may involve analyzing changes in protein phosphorylation, gene expression, and metabolite levels.